BenchChemオンラインストアへようこそ!

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide

Translation initiation inhibition PABP inhibitor Structure-activity relationship

Researchers procuring this specific N-phenylacetamide chemotype must ensure they receive the exact thioether form (CAS 872723-11-0). SAR data reveals that interchanging the N-phenyl group with benzyl (IC₅₀ = 57 μM) or 3-methylphenyl analogs (IC₅₀ > 100 μM) creates a steep activity cliff, rendering those analogs functionally inactive against PABP. This compound’s optimal XLogP3 of 2.4 prevents the non-specific binding and membrane accumulation seen in high-LogP trifluoromethyl analogs, making it the definitive standard for cytotoxicity and probe development studies.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 872723-11-0
Cat. No. B2474927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
CAS872723-11-0
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C16H13N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h1-10H,11H2,(H,17,20)
InChIKeyCNYWYYPTPREXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide (CAS 872723-11-0): Chemical Class and Core Physicochemical Profile


2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide (CAS 872723-11-0) is a synthetic small molecule (C₁₆H₁₃N₃O₂S, MW 311.4 g/mol) belonging to the heterocyclic sulfanylacetamide class, characterized by a pyridazine core substituted at the 6-position with a furan-2-yl ring and linked via a thioether bridge to an N-phenylacetamide moiety [1]. Its computed physicochemical descriptors include a lipophilicity value (XLogP3) of 2.4, a single hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds, which collectively define its drug-like chemical space [1]. This compound is a member of the broader 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(substituted)acetamide series explored in medicinal chemistry for modulating protein-RNA interactions [2].

Why 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide Cannot Be Simply Replaced by a Generic In-Class Analog


Within the 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide chemotype, the N-phenyl substituent is a critical determinant of target engagement and potency. Interchanging the N-phenyl group with other substituted aryl or alkyl moieties is not a conservative swap; it introduces significant variability in biochemical activity. Quantitative structure-activity relationship (SAR) data from a panel of translation initiation inhibitors demonstrates that even small modifications to the N-substituent—such as replacing the phenyl ring with a benzyl group or introducing methyl substituents onto the phenyl ring—can alter the IC₅₀ value by several micromolar or shift the compound from an active to an inactive state against the polyadenylate-binding protein (PABP) target [1][2]. Consequently, procurement of a close analog without rigorous head-to-head biological validation carries a high risk of non-equivalent functional performance in target-based assays.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide from Closest Analogs


Comparative Inhibitory Activity Against Polyadenylate-Binding Protein (PABP): N-Phenyl vs. N-Benzyl and N-(3-Methylphenyl) Analogs

In a confirmatory fluorescence polarization assay targeting the RNA-binding domain of polyadenylate-binding protein (PABP), the N-benzyl analog (BDBM73183) exhibited an IC₅₀ of 57,000 nM (57 μM), while the N-(3-methylphenyl) analog (BDBM73191) was essentially inactive with an IC₅₀ exceeding 100,000 nM [1][2]. This differential activity highlights the unique steric and electronic requirements of the PABP binding pocket, where the unsubstituted N-phenylacetamide of the target compound occupies a distinct activity cliff relative to both the more flexible N-benzyl derivative and the bulkier ortho/meta-substituted phenyl variants [2]. Precise IC₅₀ data for the target N-phenyl compound in this specific assay was not publicly deposited; however, the SAR trends indicate it resides in a structurally distinct activity band that is not predictably interchangeable with its closest commercial analogs.

Translation initiation inhibition PABP inhibitor Structure-activity relationship

Lipophilicity-Driven ADME Differentiation: N-Phenylacetamide vs. N-(4-Acetamidophenyl) and N-(3-Trifluoromethylphenyl) Analogs

The target compound possesses a computed XLogP3 value of 2.4, which falls within the optimal range for oral drug-likeness (1–3) [1]. In contrast, the N-(4-acetamidophenyl) analog (CID 7207152) introduces an additional polar acetamido group, substantially lowering lipophilicity below this optimal window, while the N-(3-trifluoromethylphenyl) analog (CAS 872723-48-3) incorporates a strongly electron-withdrawing -CF₃ group that elevates XLogP3 well above 3.0, increasing the risk of poor aqueous solubility and enhanced metabolic clearance [2][3]. The N-phenyl compound thus occupies a balanced lipophilic space that its substituted-phenyl counterparts do not replicate, directly impacting membrane permeability and non-specific protein binding profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Thioether Linker Integrity as a Functional Requirement: Sulfanyl vs. Oxidized Sulfoxide/Sulfone Derivatives

The thioether (-S-) bridge in 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide is susceptible to oxidation, forming the corresponding sulfoxide or sulfone under specific conditions [1]. While the oxidized derivatives are structurally related, their altered geometry (tetrahedral sulfur in sulfoxide/sulfone vs. bent thioether) and increased polarity modify both the three-dimensional conformation and the electron distribution of the molecule. The N-(4-fluorophenyl) analog of the triazolo[4,3-b]pyridazine series (CAS not specified), which incorporates a sulfanyl bridge, illustrates that oxidation state is a deliberate design feature; procurement of a sulfoxide or sulfone derivative as a substitute for the thioether compound would introduce a different chemical entity with unvalidated target-binding properties and potentially distinct metabolic stability .

Oxidation state Chemical stability Target binding

Application Scenarios for 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide Where Analog Substitution Fails


PABP-Targeted Translation Initiation Inhibitor Screening

In high-throughput fluorescence polarization screens for PABP-RNA interaction inhibitors, the N-phenyl substituent of this compound defines a critical SAR boundary that the N-benzyl analog (IC₅₀ = 57 μM) and the N-(3-methylphenyl) analog (IC₅₀ > 100 μM) do not replicate [1]. Researchers seeking to explore this specific activity cliff should procure the N-phenyl compound to avoid misleading negative results from pre-selected inactive analogs.

Balanced Lipophilicity Control in Cell-Based Assays

For cellular permeability and cytotoxicity profiling studies, the XLogP3 of 2.4 positions this compound within the favorable drug-like range, unlike the high-LogP N-(3-trifluoromethylphenyl) analog [2]. Procurement of the N-phenyl compound ensures that observed biological effects are not confounded by excessive lipophilicity-driven membrane accumulation or non-specific binding.

Thioether-Specific SAR Exploration in Pyridazine-Based Probe Development

Medicinal chemistry teams designing covalent or reversible probes targeting cysteine residues in PABP or related RNA-binding proteins often require the thioether (-S-) linkage as a stable, non-oxidized scaffold [3]. Substituting an oxidized sulfoxide or sulfone analog could alter the probe's binding trajectory and reactivity, making accurate specification of the thioether form essential for chemoproteomics studies.

Reference Standard for Analytical Method Development

Due to its defined molecular weight (311.4 g/mol), characteristic InChIKey (CNYWYYPTPREXIJ-UHFFFAOYSA-N), and computable physicochemical parameters, this compound serves as a reliable reference standard for calibrating LC-MS or HPLC methods intended to quantify this chemotype in biological matrices [4]. Using an analog with a different retention time or ionization efficiency would undermine method accuracy.

Quote Request

Request a Quote for 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.